5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Overview
Description
5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (5-Bromo-3-sulfonylindazole) is an organosulfur compound with a wide range of applications in organic synthesis and medicinal chemistry. It is an important building block in the synthesis of heterocyclic compounds, such as indazoles and thiazoles, and has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. 5-Bromo-3-sulfonylindazole is also used in the development of fluorescent probes and imaging agents for imaging and diagnostics.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of sulfonyl chlorides in the synthesis of biologically active heterocycles. For example, sulfonyl chlorides are key intermediates in producing 1,2,4-triazole derivatives with notable antimicrobial activity and potential as surface active agents (El-Sayed, 2006). These findings highlight the role of sulfonyl chloride derivatives, like 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, in creating new antimicrobial agents.
Corrosion Inhibition
The study of heterocyclic diazoles, including indazole (a core structure related to 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride), has shown their effectiveness as corrosion inhibitors for iron in acidic environments. This application is crucial for protecting industrial materials and infrastructure (Babić-Samardžija et al., 2005).
Anticancer Activity
Compounds derived from the reaction of thiouracil with benzenesulfonyl chloride, closely related to the compound , have shown moderate to strong growth inhibition activity against human liver and colon cancer cell lines. This suggests potential anticancer applications for derivatives of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (Awad et al., 2015).
Solid-Phase Synthesis Applications
The solid-phase synthesis technique using polymer-supported sulfonyl chloride demonstrates the utility of sulfonyl chloride derivatives in preparing heterocyclic compounds like oxazolidin-2-ones, which have broad antibacterial activity. This technique underscores the value of sulfonyl chloride derivatives in drug discovery and development (Holte et al., 1998).
Organic Synthesis and Material Science
The Davis-Beirut reaction, involving electrophiles like sulfonyl chlorides, showcases the versatility of these compounds in synthesizing a wide array of heterocyclic compounds. Such reactions are foundational in organic synthesis, leading to the development of materials with potential applications in various industries (Conrad et al., 2011).
properties
IUPAC Name |
5-bromo-2-methylindazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLKWSQTIGYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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